Rhodinyl phenylacetate
Rhodinyl phenylacetate
Rhodinyl phenylacetate, also known as fema 2985, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Rhodinyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhodinyl phenylacetate has been primarily detected in urine. Within the cell, rhodinyl phenylacetate is primarily located in the membrane (predicted from logP) and cytoplasm. Rhodinyl phenylacetate has a floral, geranium, and honey taste.
Brand Name:
Vulcanchem
CAS No.:
10486-14-3
VCID:
VC20974763
InChI:
InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,10-11,16H,1,7-9,12-14H2,2-3H3/t16-/m0/s1
SMILES:
CC(CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1
Molecular Formula:
C18H26O2
Molecular Weight:
274.4 g/mol
Rhodinyl phenylacetate
CAS No.: 10486-14-3
Cat. No.: VC20974763
Molecular Formula: C18H26O2
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Rhodinyl phenylacetate, also known as fema 2985, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Rhodinyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Rhodinyl phenylacetate has been primarily detected in urine. Within the cell, rhodinyl phenylacetate is primarily located in the membrane (predicted from logP) and cytoplasm. Rhodinyl phenylacetate has a floral, geranium, and honey taste. |
|---|---|
| CAS No. | 10486-14-3 |
| Molecular Formula | C18H26O2 |
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | [(3S)-3,7-dimethyloct-7-enyl] 2-phenylacetate |
| Standard InChI | InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,10-11,16H,1,7-9,12-14H2,2-3H3/t16-/m0/s1 |
| Standard InChI Key | SKZDJVXLRPCFQC-INIZCTEOSA-N |
| Isomeric SMILES | C[C@@H](CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1 |
| SMILES | CC(CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1 |
| Canonical SMILES | CC(CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1 |
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